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Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B1651525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Tofacitinib and its primary

metabolite, with a focus on its chemical properties, metabolic fate, analytical quantification, and

mechanism of action. This document is intended to serve as a valuable resource for

professionals engaged in drug development and research.

Chemical Identity of Tofacitinib Metabolite-1
The Simplified Molecular Input Line Entry System (SMILES) string for Tofacitinib metabolite-1
has been identified as:

CN(--INVALID-LINK--C)CN1C(CC#N)=O)C2=C(CC3=O)C(N3)=NC=N2[1]

This string provides a machine-readable representation of the molecule's two-dimensional

structure, which is essential for cheminformatics and molecular modeling studies.

Tofacitinib Metabolism and Pharmacokinetics
Tofacitinib undergoes significant metabolism in the body, with hepatic clearance accounting for

approximately 70% of its total clearance, while the remaining 30% is cleared renally. The

primary metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine rings,

oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation. Cytochrome

P450 (CYP) enzymes, specifically CYP3A4 and to a lesser extent CYP2C19, are the main
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drivers of Tofacitinib metabolism. Following a single radiolabeled dose, the majority of the drug

is recovered in the urine (80.1%), with a smaller portion in the feces (13.8%). Unchanged

Tofacitinib accounts for 28.8% of the dose recovered in urine. In plasma, the parent drug

constitutes the majority of circulating radioactivity (69.4%), with all individual metabolites,

including metabolite-1, each representing less than 10% of the total circulating radioactivity.[2]

Parameter Value Reference

Hepatic Clearance ~70% of total clearance [2]

Renal Clearance ~30% of total clearance [2]

Primary Metabolizing Enzymes CYP3A4, CYP2C19 [2]

Major Metabolic Pathways
Oxidation, N-demethylation,

Glucuronidation
[2]

Excretion Route (Urine) 80.1% of administered dose [2]

Excretion Route (Feces) 13.8% of administered dose [2]

Parent Drug in Urine 28.8% of administered dose [2]

Parent Drug in Plasma 69.4% of total radioactivity [2]

Individual Metabolites in

Plasma

<10% of total radioactivity

each
[2]

Experimental Protocols
In Vitro Metabolism of Tofacitinib using Liver
Microsomes
This protocol outlines a general procedure for studying the metabolism of Tofacitinib in vitro

using liver microsomes from different species to identify metabolites and understand species-

specific metabolic profiles.

Materials:

Tofacitinib
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Liver microsomes (human, rat, mouse, monkey)

β-Nicotinamide adenine dinucleotide phosphate tetrasodium salt (NADPH)

Uridine diphosphate glucuronic acid (UDPGA)

Potassium phosphate buffer (pH 7.4)

Acetonitrile

Formic acid

Ultra-pure water

Procedure:

Incubation Mixture Preparation: Prepare an incubation mixture containing Tofacitinib (e.g., 10

µM), liver microsomes (e.g., 0.5 mg/mL protein), and potassium phosphate buffer.

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic

reaction by adding NADPH and UDPGA.

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant

for analysis.

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to

identify and quantify Tofacitinib and its metabolites. The separation can be achieved on a

C18 column with a gradient elution of ammonium acetate buffer and acetonitrile.

In Vivo Pharmacokinetic Study of Tofacitinib in Rats
This protocol describes a typical in vivo study to evaluate the pharmacokinetic properties of

Tofacitinib in a rat model.

Materials:
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Tofacitinib

Sprague-Dawley rats

Vehicle for drug administration (e.g., 0.5% methylcellulose)

Heparinized tubes for blood collection

Anesthesia

Procedure:

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week

before the experiment.

Drug Administration: Administer a single oral or intravenous dose of Tofacitinib to the rats.

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at

predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized

tubes.

Plasma Separation: Centrifuge the blood samples to separate the plasma.

Sample Storage: Store the plasma samples at -80°C until analysis.

Sample Preparation: Perform protein precipitation on the plasma samples using a suitable

organic solvent (e.g., acetonitrile).

LC-MS/MS Analysis: Quantify the concentration of Tofacitinib and its metabolites in the

plasma samples using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax,

AUC, and half-life using appropriate software.

Analytical Methodologies
The quantification of Tofacitinib and its metabolites in biological matrices is typically performed

using high-performance liquid chromatography (HPLC) or ultra-performance liquid
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chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). These methods

offer high sensitivity and selectivity.

Sample Preparation:

Protein Precipitation: A simple and common method involving the addition of an organic

solvent like acetonitrile or methanol to precipitate plasma proteins.

Liquid-Liquid Extraction (LLE): Provides a cleaner extract compared to protein precipitation.

Solid-Phase Extraction (SPE): Offers the cleanest extracts and allows for sample

concentration.

Chromatographic Conditions:

Column: Reversed-phase C18 columns are commonly used.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in

water) and an organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and

sensitivity, monitoring specific precursor-to-product ion transitions for Tofacitinib and its

metabolites.

Mechanism of Action: JAK-STAT Signaling Pathway
Tofacitinib is a Janus kinase (JAK) inhibitor. JAKs are intracellular enzymes that play a crucial

role in the signaling pathways of numerous cytokines and growth factors that are involved in

inflammation and immune responses. Tofacitinib works by inhibiting the activity of JAKs,

thereby interfering with the JAK-STAT (Signal Transducer and Activator of Transcription)

signaling pathway. This inhibition prevents the phosphorylation and activation of STATs, which

in turn modulates the transcription of genes involved in the inflammatory process.
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Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by

Tofacitinib.
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JAK-STAT Signaling Pathway and Tofacitinib's Point of Inhibition.

Experimental Workflow for Tofacitinib Metabolite
Identification
The following diagram outlines a typical workflow for the identification and characterization of

Tofacitinib metabolites from in vitro or in vivo samples.
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Workflow for Tofacitinib Metabolite Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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